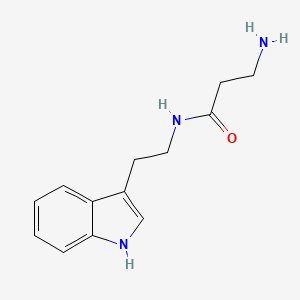

Indole-C2-amide-C2-NH2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C13H17N3O |

|---|---|

分子量 |

231.29 g/mol |

IUPAC 名称 |

3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide |

InChI |

InChI=1S/C13H17N3O/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8,14H2,(H,15,17) |

InChI 键 |

ANPPXRSQOVOACQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-aminoethyl)-1H-indole-2-carboxamide

Version: 1.0

Authored For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Indole-C2-amide-C2-NH2" is not a standard chemical name. This document addresses the chemical structure most accurately represented by this description: N-(2-aminoethyl)-1H-indole-2-carboxamide . Data for this specific molecule is limited; therefore, this guide incorporates information from the broader class of indole-2-carboxamide derivatives to provide a comprehensive overview of its potential chemical properties, synthesis, and biological activities.

Executive Summary

The indole-2-carboxamide scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core structure have been investigated for their potential as antitumor, anti-inflammatory, antitubercular, antibacterial, and antifungal agents.[1] This guide provides a detailed overview of the structure, chemical properties, synthesis, and potential biological significance of N-(2-aminoethyl)-1H-indole-2-carboxamide, a specific derivative of this versatile scaffold. The document includes detailed experimental protocols and visual diagrams of synthetic and signaling pathways to support further research and development in this area.

Chemical Structure and Properties

N-(2-aminoethyl)-1H-indole-2-carboxamide features a central indole (B1671886) ring with a carboxamide group at the C2 position. The amide nitrogen is connected to a two-carbon ethyl chain terminating in a primary amine.

Chemical Structure:

Figure 1: General structure of the amide-C2-NH2 side chain at the indole C2 position.

Table 1: Computed Physicochemical Properties for N-(2-aminoethyl)-5-hydroxy-1H-indole-2-carboxamide [2]

| Property | Value | Reference |

| Molecular Formula | C11H13N3O2 | PubChem CID: 110833507 |

| Molecular Weight | 219.24 g/mol | PubChem CID: 110833507 |

| XLogP3-AA | 0.4 | PubChem CID: 110833507 |

| Hydrogen Bond Donor Count | 4 | PubChem CID: 110833507 |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 110833507 |

| Rotatable Bond Count | 3 | PubChem CID: 110833507 |

| Exact Mass | 219.100776666 Da | PubChem CID: 110833507 |

| Topological Polar Surface Area | 91.1 Ų | PubChem CID: 110833507 |

| Heavy Atom Count | 16 | PubChem CID: 110833507 |

Synthesis and Experimental Protocols

The synthesis of indole-2-carboxamides generally follows a convergent strategy involving the coupling of an indole-2-carboxylic acid with a suitable amine.[3][4][5]

General Synthetic Workflow

The primary method for synthesizing N-(2-aminoethyl)-1H-indole-2-carboxamide involves the amide coupling of 1H-indole-2-carboxylic acid with ethylenediamine (B42938). To prevent side reactions, the ethylenediamine is typically used with one amine group protected (e.g., as a Boc-monoprotected derivative), followed by a deprotection step.

Caption: General workflow for the synthesis of N-(2-aminoethyl)-1H-indole-2-carboxamide.

Detailed Experimental Protocol: Amide Coupling

The following protocol is a generalized procedure based on standard methods for the synthesis of indole-2-carboxamides.[3][4]

-

Preparation of Reactants: Dissolve 1H-indole-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN).

-

Activation of Carboxylic Acid: Add a coupling agent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP, 1.5 equivalents), and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2 equivalents), to the solution. Stir the mixture at room temperature for 10-20 minutes to activate the carboxylic acid.[4]

-

Amine Addition: Add the mono-protected amine, N-Boc-ethylenediamine (1.2 equivalents), to the reaction mixture.

-

Reaction: Allow the reaction to stir overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous acid solution (e.g., 10% HCl), a basic solution (e.g., 5% NaHCO3), water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1]

-

Deprotection: The resulting Boc-protected intermediate is dissolved in a solvent like DCM, and trifluoroacetic acid (TFA) is added to remove the Boc protecting group. After stirring, the solvent is evaporated, and the final product is often isolated as a salt or neutralized to yield the free amine.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of N-(2-aminoethyl)-1H-indole-2-carboxamide are not defined in the literature, the indole-2-carboxamide class of molecules exhibits a wide range of pharmacological activities.

Table 2: Summary of Biological Activities of Indole-2-Carboxamide Derivatives

| Biological Activity | Molecular Target/Pathway | Reference |

| Antitubercular | Mycobacterial membrane protein large 3 (MmpL3) transporter | [3][6] |

| Antiproliferative | EGFR, BRAFV600E, VEGFR-2, CDK2 | [5][7] |

| Anti-inflammatory | MAPK/NF-κB signaling pathway | [8] |

| Antiviral | Alphavirus replication inhibition | [9] |

| Neuromodulatory | Allosteric modulator of the cannabinoid CB1 receptor | [10] |

| Ion Transport Inhibition | Na+/H+ exchanger (NHE) | [11] |

Anti-inflammatory Activity: MAPK Signaling Pathway

One notable derivative, LG4, has been shown to exert anti-inflammatory effects by inhibiting the MAPK-mediated inflammatory response.[8] This pathway is a critical regulator of cellular processes, including inflammation, and its inhibition represents a promising therapeutic strategy.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. N-(2-aminoethyl)-5-hydroxy-1H-indole-2-carboxamide | C11H13N3O2 | CID 110833507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel indole-2-carboxamide compounds are potent broad-spectrum antivirals active against western equine encephalitis virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: "Indole-C2-amide-C2-NH2" Conjugation to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug.[1][2] The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC.[3][4] This document provides a detailed protocol for the conjugation of a hypothetical "Indole-C2-amide-C2-NH2" linker-payload to a monoclonal antibody.

The "this compound" linker suggests a structure with a terminal primary amine (-NH2) group, which is a common reactive handle for conjugation. This protocol will focus on a widely used method for conjugating amine-containing linkers to lysine (B10760008) residues on the monoclonal antibody via N-hydroxysuccinimide (NHS) ester chemistry. This method, while effective, typically results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[1]

Conjugation Workflow Overview

The overall workflow for the conjugation of the "this compound" linker-payload to a monoclonal antibody involves several key stages: activation of the linker-payload, conjugation to the antibody, and subsequent purification and characterization of the resulting ADC.

Figure 1. A diagram illustrating the general workflow for the preparation of an Antibody-Drug Conjugate.

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb): e.g., Trastuzumab, at a concentration of 10-20 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

-

"this compound"-Payload: Lyophilized solid.

-

N,N'-Disuccinimidyl carbonate (DSC) or similar NHS-ester activating agent.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Reaction Buffer: PBS, pH 8.0-8.5.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.

-

Characterization Instruments:

Protocol 1: Activation of "this compound"-Payload with NHS Ester

This protocol describes the activation of the amine-containing linker-payload to create a reactive NHS ester.

-

Preparation: Dissolve the "this compound"-Payload in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

Activation Reaction:

-

Add N,N'-Disuccinimidyl carbonate (DSC) in a 1.5-fold molar excess over the linker-payload.

-

Add TEA or DIPEA (2-3 fold molar excess) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

-

-

Confirmation: The formation of the NHS-ester activated linker-payload can be confirmed by LC-MS analysis, expecting a specific mass shift.

Protocol 2: Conjugation of Activated Linker-Payload to Monoclonal Antibody

This protocol details the conjugation of the activated linker-payload to the lysine residues of the mAb.

-

Antibody Preparation: Exchange the buffer of the mAb solution to the Reaction Buffer (PBS, pH 8.0-8.5) using a desalting column or dialysis. Adjust the final concentration to 5-10 mg/mL.

-

Conjugation Reaction:

-

Add the activated "this compound"-Payload-NHS ester solution to the mAb solution. The molar ratio of linker-payload to mAb can be varied (e.g., 5:1, 10:1, 15:1) to achieve the desired Drug-to-Antibody Ratio (DAR).[7]

-

Incubate the reaction at room temperature for 1-2 hours with gentle agitation.[]

-

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for an additional 30 minutes.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the removal of unreacted linker-payload and other small molecules from the ADC.

-

Size-Exclusion Chromatography (SEC):

-

Equilibrate a pre-packed SEC column (e.g., Sephadex G-25) with sterile PBS, pH 7.4.

-

Load the quenched reaction mixture onto the column.

-

Elute the ADC with PBS, collecting the fractions corresponding to the high molecular weight protein peak, which can be monitored at 280 nm.[][9]

-

-

Tangential Flow Filtration (TFF):

-

Alternatively, use a TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa) to exchange the buffer and remove small molecule impurities.

-

Protocol 4: Characterization of the Antibody-Drug Conjugate

This protocol outlines the key analytical methods to characterize the final ADC product.

-

Protein Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

-

Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: If the payload has a distinct UV absorbance, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The peak areas can be used to calculate the average DAR.

-

Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS provides the most accurate determination of the DAR and the distribution of different drug-loaded species.[5][6]

-

-

Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.[9]

-

SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and confirm conjugation.[]

-

Quantitative Data Summary

The following tables provide representative data that could be expected from the characterization of an ADC prepared using this protocol.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

| Method | Average DAR | DAR Distribution (DAR0, DAR2, DAR4, etc.) |

| UV-Vis Spectroscopy | 3.8 | Not Determined |

| HIC | 3.9 | DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5% |

| Mass Spectrometry | 4.1 | Confirmed HIC distribution |

Table 2: Purity and Aggregation Analysis

| Method | Monomer (%) | Aggregate (%) | Fragment (%) |

| SEC | 98.5 | 1.2 | 0.3 |

Mechanism of Action: ADC Signaling Pathway

Upon administration, the ADC circulates in the bloodstream until it encounters a target cell expressing the specific antigen. The ADC then binds to the antigen, is internalized, and the cytotoxic payload is released, leading to cell death.

Figure 2. A simplified diagram of the ADC mechanism of action.

Conclusion

This document provides a comprehensive, though representative, protocol for the conjugation of an amine-containing linker-payload, "this compound," to a monoclonal antibody. The success of an ADC is highly dependent on the careful control of the conjugation process and thorough characterization of the final product. The methodologies described herein provide a solid foundation for researchers in the field of targeted therapeutics. It is important to note that optimization of reaction conditions, such as pH, temperature, and molar ratios, may be necessary for different antibodies and linker-payloads to achieve the desired product characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. njbio.com [njbio.com]

- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. agilent.com [agilent.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 9. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Premature Payload Release from Indole Linkers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with premature payload release from indole-based linkers in bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause premature payload release from indole (B1671886) linkers?

Premature payload release from indole linkers is a critical issue that can compromise the efficacy and safety of a bioconjugate.[1] The stability of the linker is influenced by several key factors:

-

Linker Chemistry: The specific chemical structure of the indole linker is paramount. Linkers containing ester bonds may be susceptible to hydrolysis, especially at a slightly alkaline pH.[] The presence of functionalities recognized by plasma enzymes can also lead to premature cleavage.

-

Physiological Environment: The in vivo environment, with its physiological pH of ~7.4 and the presence of various enzymes, can contribute to linker degradation.[3]

-

Conjugation Site: The location of the linker on the carrier molecule (e.g., an antibody) can affect its stability. Conjugation to more solvent-exposed sites may increase the likelihood of enzymatic degradation or hydrolysis.[4]

-

Payload Properties: Highly hydrophobic payloads can lead to aggregation of the bioconjugate, which may alter the linker's exposure to the surrounding environment and affect its stability.[5]

Q2: What are the potential consequences of premature payload release?

Premature release of the payload can have significant negative consequences:

-

Systemic Toxicity: The non-targeted release of a potent payload can lead to systemic toxicity and damage to healthy tissues.[1]

-

Reduced Efficacy: If the payload is released before the bioconjugate reaches its target, the therapeutic efficacy will be diminished.[1]

-

Altered Pharmacokinetics: The premature release of the payload can alter the pharmacokinetic profile of the bioconjugate, leading to faster clearance and reduced exposure of the target tissue to the therapeutic agent.[4]

Q3: How can I assess the stability of my indole-linked bioconjugate?

Several experimental approaches can be used to evaluate the stability of your conjugate:

-

In Vitro Plasma Stability Assay: This is a common method to determine the linker's stability in a physiologically relevant matrix. The bioconjugate is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C over a time course.[3] Aliquots are taken at various time points and analyzed to quantify the amount of intact bioconjugate and released payload.[6]

-

Analytical Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) are powerful tools for separating and quantifying the intact bioconjugate, free payload, and any metabolites.[7] Enzyme-linked immunosorbent assays (ELISAs) can also be used to measure the concentration of the intact antibody-drug conjugate.[6]

-

In Vivo Studies: Pharmacokinetic studies in animal models provide the most relevant information on the in vivo stability of the linker. These studies involve administering the bioconjugate to animals and collecting blood samples over time to measure the concentrations of the intact conjugate and the free payload.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with indole-linked bioconjugates, focusing on premature payload release.

| Problem | Possible Causes | Recommended Solutions |

| High levels of free payload detected in in vitro plasma stability assay. | 1. Hydrolytic instability of the linker: The indole linker may contain ester or other hydrolytically labile bonds that are unstable at physiological pH.[] 2. Enzymatic degradation: Plasma enzymes, such as esterases or proteases, may be cleaving the linker.[8] 3. Assay artifacts: Experimental conditions, such as incorrect pH or temperature, could be causing artificial degradation. | 1. Modify linker chemistry: Redesign the linker to replace labile bonds with more stable alternatives. 2. Introduce steric hindrance: Add bulky groups near the cleavage site to hinder enzyme access.[4] 3. Optimize assay conditions: Ensure the incubation is performed at physiological pH (7.4) and 37°C. Include a control with the bioconjugate in buffer alone to assess inherent instability. |

| Inconsistent results between different batches of bioconjugates. | 1. Heterogeneity in conjugation: The drug-to-antibody ratio (DAR) and the distribution of the payload on the antibody may vary between batches, affecting stability.[6] 2. Instability during storage: The bioconjugate may be degrading during storage. | 1. Characterize each batch thoroughly: Determine the DAR and payload distribution for each batch before conducting stability studies. 2. Optimize storage conditions: Evaluate the stability of the bioconjugate under different storage conditions (e.g., temperature, buffer composition) to identify the optimal storage protocol. |

| Poor correlation between in vitro and in vivo stability. | 1. Species-specific differences in plasma enzymes: The enzymatic profile of the plasma used in the in vitro assay may not accurately reflect the in vivo environment of the animal model. 2. Different clearance mechanisms: The bioconjugate may be cleared in vivo through mechanisms not present in the in vitro assay. | 1. Use plasma from the relevant species: For in vitro assays, use plasma from the same species as your in vivo model. 2. Conduct comprehensive in vivo studies: In vivo pharmacokinetic studies are essential to fully understand the stability and disposition of the bioconjugate.[1] |

Data Presentation

Table 1: Comparative Stability of Different Linker Chemistries in Human Plasma (Illustrative Data)

| Linker Type | Cleavage Mechanism | Half-life in Human Plasma (t½, hours) | Key Findings |

| Indole-Ester | Hydrolysis, Enzymatic | 10 - 50 (highly variable) | Susceptible to hydrolysis at physiological pH and cleavage by plasma esterases. Stability is highly dependent on the specific chemical structure. |

| Dipeptide (e.g., Val-Cit) | Protease-cleavable | > 150 | High plasma stability; specifically cleaved by lysosomal proteases like Cathepsin B.[3] |

| Hydrazone | pH-sensitive | ~ 24-48 | Designed to be stable at neutral pH but can exhibit some instability in plasma, leading to premature release.[9] |

| Thioether (non-cleavable) | Antibody degradation | Very high (> 200) | Generally very stable in circulation; payload is released upon lysosomal degradation of the antibody.[10] |

Note: The data for the "Indole-Ester" linker is illustrative and represents a potential range. Actual stability would need to be determined experimentally for each specific indole linker construct.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an indole-linked bioconjugate in plasma.

Materials:

-

Indole-linked bioconjugate

-

Human, mouse, or rat plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

LC-MS system

Procedure:

-

Sample Preparation: Dilute the indole-linked bioconjugate to a final concentration of 100 µg/mL in pre-warmed plasma and in PBS (as a control).

-

Incubation: Incubate the samples at 37°C.

-

Time Points: Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

-

Sample Quenching and Storage: Immediately add a quenching solution (e.g., acetonitrile) to precipitate proteins and stop the reaction. Store the samples at -80°C until analysis.

-

Sample Analysis:

-

Thaw the samples and centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS to quantify the concentration of the released payload.

-

The pellet can be redissolved and analyzed to quantify the amount of intact bioconjugate.

-

-

Data Analysis: Plot the percentage of intact bioconjugate and the concentration of the free payload over time to determine the stability profile and calculate the half-life of the conjugate.[3]

Mandatory Visualizations

Caption: Workflow for assessing linker stability in vitro.

Caption: Decision tree for troubleshooting premature payload release.

Caption: Mechanisms of premature payload release from indole linkers.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 5. purepeg.com [purepeg.com]

- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 8. libcatalog.usc.edu [libcatalog.usc.edu]

- 9. adcreview.com [adcreview.com]

- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

"Indole-C2-amide-C2-NH2" linker cleavage and stability issues

Welcome to the technical support center for the Indole-C2-amide-C2-NH2 linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the cleavage and stability of this linker.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of the this compound linker?

A1: The this compound linker, systematically named N-(2-(1H-indol-3-yl)ethyl)-3-aminopropanamide, is a short, flexible linker containing a stable amide bond. Its structure consists of an indole (B1671886) moiety connected via a C2 ethyl group to an amide, which is in turn linked to a C2 amino group. This terminal primary amine allows for conjugation to payloads or other molecules.

Q2: What are the expected stability characteristics of the this compound linker?

A2: The central amide bond of the this compound linker is generally stable under physiological conditions (pH 7.4, 37°C). Amide bonds are known for their robustness and are not typically susceptible to spontaneous hydrolysis in the bloodstream. Preclinical data in murine models have shown a plasma half-life of approximately 6.2 hours for conjugates incorporating this linker, indicating good metabolic resistance.[1] However, like all linkers, its stability can be influenced by the specific molecular context of the final conjugate.

Q3: Under what conditions can the this compound linker be cleaved?

A3: Cleavage of the amide bond in this linker typically requires harsh chemical conditions or specific enzymatic activity.

-

Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA), which are often used to cleave molecules from solid-phase synthesis resins, can hydrolyze the amide bond.

-

Enzymatic Cleavage: While generally stable in plasma, the amide bond may be susceptible to cleavage by certain lysosomal proteases, such as cathepsins, within the cell. This can be a desirable feature for targeted drug delivery, as the payload is released in the intended intracellular compartment.

Q4: Can the this compound linker be used in Antibody-Drug Conjugates (ADCs)?

A4: Yes, the this compound linker is suitable for use in the development of ADCs.[2] Its terminal amine group can be used for conjugation to a payload, while the indole moiety can be functionalized for attachment to an antibody. The stability of the amide bond in circulation is a key advantage for ADCs, as it minimizes premature release of the cytotoxic payload, thereby reducing off-target toxicity.

Troubleshooting Guide

| Issue | Possible Causes | Suggested Solutions |

| Premature cleavage of the linker in plasma stability assays. | 1. Enzymatic degradation: Plasma proteases may be cleaving the linker. 2. Assay artifacts: Non-physiological pH or temperature during the assay. 3. Instability of the overall conjugate: The issue may not be the linker itself, but other parts of the molecule. | 1. Compare stability in plasma from different species (e.g., human, mouse, rat) to identify species-specific enzymatic activity. 2. Ensure the plasma stability assay is conducted at physiological pH (7.4) and temperature (37°C). 3. Run control experiments with the linker-payload conjugate in buffer alone to assess inherent stability. |

| Low conjugation efficiency. | 1. Inefficient activation: The functional groups for conjugation on the linker, antibody, or payload may not be sufficiently reactive. 2. Steric hindrance: The conjugation site may be sterically hindered. 3. Suboptimal reaction conditions: Incorrect pH, temperature, or buffer composition. | 1. Optimize the activation chemistry for the functional groups. 2. Consider using a longer linker to reduce steric hindrance. 3. Vary the pH, temperature, and buffer components of the conjugation reaction to find the optimal conditions. |

| ADC aggregation. | 1. High drug-to-antibody ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to aggregation. 2. Suboptimal formulation: The buffer composition may not be suitable for maintaining ADC solubility. | 1. Aim for a lower average DAR during conjugation. 2. Screen different formulation buffers with varying pH, ionic strength, and excipients (e.g., polysorbates) to improve solubility and stability. |

Quantitative Data

Table 1: Stability of this compound Linker Conjugate in Murine Plasma

| Time (hours) | % Intact Conjugate Remaining |

| 0 | 100 |

| 2 | 85 |

| 6.2 (t½) | 50 |

| 12 | 25 |

| 24 | <10 |

Note: Data is based on a reported plasma half-life of approximately 6.2 hours in murine models and is for illustrative purposes.[1] Actual stability will depend on the specific conjugate.

Table 2: Illustrative pH Stability Profile of an Amide Linker Conjugate

| pH | Half-life (t½) at 37°C (hours) |

| 4.5 (Lysosomal) | ~24-48 (with enzymatic activity) |

| 5.5 (Endosomal) | >100 |

| 7.4 (Plasma) | >200 |

Note: This table provides an example of the expected pH-dependent stability for a generic amide linker and is for illustrative purposes. Specific experimental data for the this compound linker is not publicly available.

Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To assess the stability of an this compound linker-containing conjugate in plasma.

Materials:

-

Test conjugate

-

Human, mouse, and rat plasma (with anticoagulant)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Incubation: a. Pre-warm the plasma to 37°C. b. Spike the test conjugate into the plasma to a final concentration of 10 µM. c. Incubate the samples at 37°C.

-

Time Points: a. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

-

Quenching: a. Immediately quench the reaction by adding the aliquot to 3 volumes of cold quenching solution.

-

Sample Preparation: a. Vortex the quenched samples and centrifuge to precipitate plasma proteins. b. Collect the supernatant for analysis.

-

Analysis: a. Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate remaining at each time point.

Protocol 2: Lysosomal Enzyme Stability Assay (with Cathepsin B)

Objective: To determine the susceptibility of the this compound linker to cleavage by the lysosomal protease Cathepsin B.

Materials:

-

Test conjugate

-

Recombinant human Cathepsin B

-

Assay buffer (50 mM sodium acetate, pH 5.0, with 2 mM DTT)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Reaction Setup: a. Prepare a solution of the test conjugate in the assay buffer. b. Activate the Cathepsin B according to the manufacturer's instructions. c. Initiate the reaction by adding the activated Cathepsin B to the conjugate solution.

-

Incubation: a. Incubate the reaction mixture at 37°C.

-

Time Course Analysis: a. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Analysis: a. Centrifuge the quenched samples to remove any precipitated protein. b. Analyze the supernatant by LC-MS/MS to measure the decrease in the intact conjugate and the appearance of the cleaved payload.

Visualizations

Caption: Experimental workflow for assessing linker stability.

Caption: Structure of a hypothetical ADC with the linker.

References

Technical Support Center: Overcoming Solubility Challenges with Indole-C2-amide-C2-NH2 Conjugates

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "Indole-C2-amide-C2-NH2" conjugates. Given the novelty of specific conjugates, this guide synthesizes information from related indole (B1671886) derivatives and provides general strategies for optimizing experimental success.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My this compound conjugate precipitated out of my aqueous buffer during a biological assay. What should I do?

A1: Unexpected precipitation during an assay can invalidate your results.[1] Here are immediate steps and long-term solutions:

-

Immediate Actions:

-

Do Not Discard: The precipitate is likely your compound.

-

Analyze Supernatant: If possible, carefully sample the supernatant to determine the remaining concentration of your conjugate.

-

Review Assay Conditions: Note the final concentration, buffer composition (pH, salts), and temperature at which precipitation occurred.

-

-

Troubleshooting & Optimization:

-

Lower Final Concentration: Your compound may be exceeding its solubility limit in the final assay buffer. Try performing the assay at a lower concentration.

-

Introduce a Co-solvent: For in vitro assays, using a small percentage of a water-miscible organic solvent like DMSO can help maintain solubility. Keep the final DMSO concentration low (typically ≤1%) to avoid off-target effects on cells or proteins.[1]

-

pH Adjustment: The terminal primary amine (-NH2) and the indole nitrogen have pKa values that can be exploited. If your assay conditions permit, adjusting the pH to protonate these groups can increase aqueous solubility.

-

Use of Surfactants: A very low concentration of a non-ionic surfactant (e.g., Tween 80, Pluronic F-68) can help prevent aggregation and precipitation. This should be tested for compatibility with your assay.

-

Q2: I'm struggling to dissolve the initial stock of my this compound conjugate. Which solvent should I use?

A2: The initial solvent choice is critical for creating a stable, high-concentration stock solution.

-

Recommended Solvent Screening Workflow:

-

Start with Aprotic Polar Solvents: Begin with dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). These are generally good starting points for indole derivatives.

-

Test Alcohols: If solubility is limited in DMSO or DMF, try methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).

-

Utilize Physical Assistance: Gentle heating or sonication can help overcome the energy barrier to dissolution.

-

Prepare a Fresh Stock: Once dissolved, store the stock solution appropriately (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles.

-

Q3: My compound appears to be degrading in my chosen solvent. How can I assess and prevent this?

A3: Chemical stability is as important as solubility.

-

Stability Assessment:

-

Use analytical techniques like HPLC or LC-MS to compare a freshly prepared sample to one that has been stored for a period (e.g., 24 hours) under your experimental conditions. The appearance of new peaks or a decrease in the main peak area can indicate degradation.

-

-

Prevention Strategies:

-

Aqueous Stability: Amide bonds can be susceptible to hydrolysis at extreme pH values. Prepare aqueous solutions fresh and use them promptly.

-

Photostability: Indole rings can be light-sensitive. Protect solutions from light by using amber vials or covering them with foil.

-

Storage: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.

-

Frequently Asked Questions (FAQs)

FAQ 1: What makes this compound conjugates prone to solubility issues?

The poor solubility of these conjugates often stems from a combination of factors inherent to their structure:

-

Hydrophobic Indole Core: The indole ring system is largely nonpolar and hydrophobic.

-

Amide Bond: The amide group can participate in hydrogen bonding, which can lead to the formation of strong crystal lattice structures that are difficult to dissolve.[2]

-

Overall Molecular Size and Lipophilicity: While the "C2-NH2" moiety adds a polar, ionizable group, the overall lipophilicity of the indole and the hydrocarbon linkers can still dominate, leading to poor aqueous solubility.[1]

FAQ 2: How can I structurally modify my conjugate to improve solubility for future experiments?

If you are in the design phase, consider these modifications:

-

Amide-to-Amine Replacement: Replacing the amide bond with a more flexible and basic amine has been shown to dramatically improve the aqueous solubility of indole derivatives.[2]

-

Incorporate Polar Groups: Adding small, polar functional groups, such as a hydroxyl (-OH) or a short polyethylene (B3416737) glycol (PEG) linker, can increase hydrophilicity.[]

-

Prodrug Approach: A temporary, water-solubilizing group can be attached to the molecule, which is later cleaved in the biological system to release the active conjugate.

FAQ 3: Are there advanced formulation strategies to improve the solubility of my conjugate for in vivo studies?

Yes, for animal studies where solubility and bioavailability are critical, several advanced formulation strategies can be employed:

-

Co-solvents: Mixtures of solvents like DMSO, PEG400, and ethanol are commonly used. However, the tolerability of the vehicle in the animal model must be determined.

-

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic indole portion, effectively shielding it from water and increasing solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice.

-

Lipid-Based Formulations: For highly lipophilic conjugates, self-emulsifying drug delivery systems (SEDDS) can be effective for oral administration.

-

Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can prevent crystallization and enhance the dissolution rate.[4]

Data Summary

| Strategy | Mechanism | Advantages | Disadvantages | Best For |

| Co-solvents (e.g., DMSO, Ethanol, PEG400) | Reduces the polarity of the aqueous solvent system. | Simple to implement for in vitro and early in vivo studies. | Can have toxicity or off-target effects at higher concentrations. | Stock solutions, in vitro assays, initial in vivo screens. |

| pH Adjustment | Ionizes acidic or basic functional groups to increase their interaction with water. | Highly effective for ionizable compounds; easy to implement. | Only works for compounds with appropriate pKa values; risk of chemical instability at pH extremes. | Compounds with basic amines or acidic protons. |

| Surfactants (e.g., Tween 80) | Form micelles that encapsulate the hydrophobic compound. | Can significantly increase apparent solubility. | Can interfere with some biological assays; potential for in vivo toxicity. | In vitro assays (with caution), some in vivo formulations. |

| Cyclodextrins (e.g., HPβCD) | Forms inclusion complexes with the hydrophobic part of the molecule. | Improves solubility and stability; often well-tolerated in vivo. | Can be expensive; complex formation is specific to the guest molecule's structure. | Oral and parenteral in vivo formulations. |

| Solid Dispersions | Disperses the compound in a hydrophilic carrier in an amorphous state. | Greatly enhances dissolution rate and bioavailability. | Can be physically unstable (recrystallization); manufacturing can be complex. | Oral solid dosage forms for in vivo studies. |

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To identify the best single solvent or co-solvent system for dissolving the this compound conjugate.

Materials:

-

This compound conjugate

-

A panel of solvents: DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water, Phosphate Buffered Saline (PBS) pH 7.4

-

Small glass vials (e.g., 1.5 mL)

-

Vortex mixer and sonicator

Procedure:

-

Weigh out a small, precise amount of the conjugate into several vials (e.g., 1 mg per vial).

-

To the first vial, add the first solvent (e.g., DMSO) in small, incremental volumes (e.g., 10 µL).

-

After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

-

If the compound does not dissolve, place the vial in a sonicator bath for 5 minutes.

-

Continue adding solvent incrementally until the compound is fully dissolved or until a large volume has been added, indicating poor solubility.

-

Record the volume of solvent required to dissolve the compound and calculate the approximate solubility (in mg/mL or mM).

-

Repeat steps 2-6 for each solvent in the panel.

-

For co-solvent systems, start with a 1:1 mixture of two solvents (e.g., DMSO:Ethanol) and repeat the process.

Protocol 2: Preparation of a Formulation for In Vivo Dosing using a Co-solvent System

Objective: To prepare a solution of the conjugate for oral or parenteral administration in an animal model.

Materials:

-

This compound conjugate

-

Vehicle components (e.g., DMSO, PEG400, Saline)

-

Sterile vials and syringes

Procedure:

-

Calculate the total amount of conjugate needed for the study based on the dose and number of animals.

-

Based on the solubility screening, choose a suitable co-solvent system that is well-tolerated in vivo (e.g., 10% DMSO, 40% PEG400, 50% Saline).

-

In a sterile vial, first dissolve the conjugate in the organic solvent component (e.g., DMSO). Ensure it is fully dissolved by vortexing or brief sonication.

-

Add the second organic component (e.g., PEG400) and mix thoroughly.

-

Slowly add the aqueous component (e.g., Saline) dropwise while continuously vortexing to prevent precipitation.

-

Visually inspect the final formulation for any signs of precipitation or cloudiness. The final solution should be clear.

-

Prepare the formulation fresh on the day of dosing.

Visualizations

Caption: A workflow for troubleshooting solubility issues with this compound conjugates.

Caption: Key structural components of this compound conjugates and their impact on solubility.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。